11-Deoxy-PGE1
Overview
Description
11-Deoxy-PGE1 is a derivative of prostaglandin E1 (PGE1), which is a member of the prostaglandin family of lipid compounds that have various hormone-like effects in animals. The 11-deoxy modification indicates the absence of an oxygen atom at the 11th carbon in the molecule. Prostaglandins, including 11-Deoxy-PGE1, are involved in a wide range of physiological processes, such as inflammation, vasodilation, and bronchodilation.
Synthesis Analysis
The synthesis of 11-Deoxy-PGE1 and its analogs has been a subject of interest due to their biological activities. A catalytic asymmetric synthesis of 11-deoxy-PGF1α was achieved using a cascade Michael-aldol reaction, which was promoted by a catalytic use of AlLibis[(S)-binaphthoxide] complex (ALB) to give a high enantiomeric excess and yield . Other synthetic approaches include the total synthesis of 15-methyl-11-deoxy PGE1 (doxaprost), which is a potent bronchodilator, and its C-15-epimer . Additionally, alternative synthetic routes have been explored for related compounds, such as 11-desoxy-8-azaprostaglandin E2 .
Molecular Structure Analysis
The molecular structure of 11-Deoxy-PGE1 is characterized by the absence of an oxygen atom at the 11th carbon, which distinguishes it from PGE1. This structural modification can significantly affect the compound's biological activity and potency. For instance, the 11-deoxy-11α,12α-methanoprostaglandin E2, a related compound, was found to be a highly potent but short-acting bronchodilator .
Chemical Reactions Analysis
The chemical reactivity of 11-Deoxy-PGE1 analogs has been explored in various studies. For example, the synthesis of the sultam analog of 11-deoxy PGE2 involved the introduction of a cyclic-sulfonamide group, which is a previously unexplored class in prostaglandin chemistry . The introduction of heteroatoms and modifications at different positions on the prostaglandin skeleton can lead to compounds with distinct pharmacological profiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of 11-Deoxy-PGE1 derivatives influence their pharmacological effects. For instance, 11-deoxy analogs generally have reduced potency compared to PGE2, but modifications at the C-15 or C-16 position can increase their potency . The antiulcer activity of 11-deoxy-8-azaprostaglandin analogs has been studied, with some compounds featuring a triple bond and a modified omega-chain . The pharmacological profile of these compounds is affected by their structural modifications, which can alter their activity and selectivity.
Scientific Research Applications
Cardiovascular Research
11-Deoxy-PGE1 has been studied for its interactions with prostanoid receptors in the cardiovascular system. In guinea pig aorta, it has shown contractile activity, indicating its potential role in vascular functions and interactions between EP3 and TP (thromboxane A2-like) agonist activities (Jones & Woodward, 2011).
Renal Function and Regeneration
Research has shown that 11-Deoxy-PGE1 may play a role in renal epithelial regeneration by inhibiting apoptosis and epithelial-mesenchymal transition in rat renal lesions. This suggests its involvement in maintaining renal homeostasis and potentially aiding in recovery from renal injuries (Yamamoto et al., 2010).
Hepatocyte Proliferation
The compound's effects on DNA synthesis and proliferation in primary cultures of adult rat hepatocytes have been examined, showing its potential role in liver regeneration and cellular proliferation (Kimura, Osumi, & Ogihara, 2001).
Aortic Health
11-Deoxy-PGE1 has been studied in the context of abdominal aortic aneurysm and human aortic smooth muscle cells. It plays a role in stimulating interleukin-6 production, indicating its significance in aortic health and inflammation (Bayston et al., 2003).
Anti-inflammatory Effects
There is evidence of 11-Deoxy-PGE1 exhibiting anti-inflammatory effects, potentially by inhibiting the synthesis of certain inflammatory mediators. This suggests its therapeutic potential in inflammatory diseases (Sun Xiao-fei, 2008) & (Liang Zhong-qin, 2008).
Immunomodulation
11-Deoxy-PGE1's impact on prostaglandin E2 (PGE2) and its roles in immune regulation and inflammation has been studied. This highlights its potential in modulating immune responses and possibly in cancer progression (Harris et al., 2002).
Safety And Hazards
properties
IUPAC Name |
7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12,14,16-18,21H,2-11,13,15H2,1H3,(H,23,24)/b14-12+/t16-,17-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNOTBLPQOITGU-LDDQNKHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1CCC(=O)C1CCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1CCC(=O)[C@@H]1CCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101317623 | |
Record name | 11-Deoxy-PGE1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101317623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11-Deoxy-PGE1 | |
CAS RN |
37786-00-8 | |
Record name | 11-Deoxy-PGE1 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37786-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 11-Deoxyprostaglandin E1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037786008 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11-Deoxy-PGE1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101317623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11-DEOXYPROSTAGLANDIN E1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UG6237D2HO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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